3-[(2,2,2-trifluoroethyl)sulfanyl]azetidine hydrochloride
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Overview
Description
3-[(2,2,2-trifluoroethyl)sulfanyl]azetidine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoroethyl group attached to an azetidine ring via a sulfanyl linkage, and it is commonly used in research settings for its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,2-trifluoroethyl)sulfanyl]azetidine hydrochloride typically involves the reaction of azetidine with 2,2,2-trifluoroethyl sulfide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2,2-trifluoroethyl)sulfanyl]azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[(2,2,2-trifluoroethyl)sulfanyl]azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(2,2,2-trifluoroethyl)sulfanyl]azetidine hydrochloride exerts its effects involves its ability to interact with various molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The sulfanyl linkage can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 2,2,2-Trifluoroethyl bromide
- 2,2,2-Trifluoroethyl iodide
Uniqueness
Compared to similar compounds, 3-[(2,2,2-trifluoroethyl)sulfanyl]azetidine hydrochloride stands out due to its azetidine ring, which imparts unique reactivity and stability. The presence of the trifluoroethyl group further enhances its chemical properties, making it a valuable compound in various research applications.
Properties
CAS No. |
2731008-51-6 |
---|---|
Molecular Formula |
C5H9ClF3NS |
Molecular Weight |
207.6 |
Purity |
95 |
Origin of Product |
United States |
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